molecular formula C9H19ClN2O4S B3110571 Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride CAS No. 1803570-09-3

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride

Cat. No.: B3110571
CAS No.: 1803570-09-3
M. Wt: 286.78 g/mol
InChI Key: ZDVLKTKBTNKOTR-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride is a piperidine-based sulfonamide derivative. Its structure comprises a piperidine ring substituted with an aminomethyl group at the 4-position, a sulfonyl bridge linked to an acetate ester, and a hydrochloride counterion. This compound is likely utilized in medicinal chemistry as a synthetic intermediate or pharmacophore due to its sulfonamide and piperidine motifs, which are common in bioactive molecules targeting enzymes or receptors .

  • Sulfonylation of the piperidine nitrogen.
  • Esterification of the carboxylic acid precursor (e.g., using methanol and sulfuric acid under reflux, as seen in for similar esters).
  • Hydrochloride salt formation to enhance stability and solubility .

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)piperidin-1-yl]sulfonylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S.ClH/c1-15-9(12)7-16(13,14)11-4-2-8(6-10)3-5-11;/h8H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLKTKBTNKOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)N1CCC(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-09-3
Record name Acetic acid, 2-[[4-(aminomethyl)-1-piperidinyl]sulfonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides and subsequent esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Functional Group Variations

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Applications/Notes
Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride Piperidine, sulfonyl, aminomethyl, ester, HCl Not explicitly stated Likely intermediate in drug synthesis (e.g., kinase inhibitors or GPCR ligands)
Methyl α-phenyl-2-piperidineacetate hydrochloride () Piperidine, phenyl, ester, HCl ~283.8 (C₁₄H₁₉NO₂·HCl) Used in chiral resolution or as a precursor for CNS-targeting agents
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride () Piperidine, aminomethyl, ketone, 2HCl 292.2 (C₁₂H₁₇N₃O·2HCl) Research applications; no explicit GHS hazards reported
Methyl 2-(4-(2-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl-amino)-2-oxoethylidene)piperidin-1-yl)acetate () Piperidine, sulfonyl (absent), quinoline, cyano 683 (M+1) Anticancer or kinase inhibitor candidate

Key Observations :

  • The sulfonyl group in the target compound differentiates it from analogs like the pyridinyl-methanone derivative () or quinoline-based esters (). Sulfonamides are often associated with enhanced metabolic stability and target binding .

Therapeutic Potential

  • The target compound’s sulfonamide group is critical in protease inhibitors (e.g., HIV-1 protease), while piperidine is common in analgesics and antipsychotics.
  • Quinoline-based analogs () demonstrate relevance in oncology, suggesting the target compound could be tailored for similar applications .

Biological Activity

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride, with the CAS number 1170562-90-9, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₁₉ClN₂O₄S
Molecular Weight: 250.77 g/mol
CAS Number: 1170562-90-9

The compound features a piperidine ring, which is known for its significant biological activities, including enzyme inhibition and receptor binding. The sulfonyl group enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonyl moiety can form strong interactions with amino acids in proteins, potentially inhibiting their activity. Additionally, the piperidine structure contributes to the compound's binding affinity.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antitumor Activity: Research indicates that derivatives of piperidine, similar to this compound, exhibit significant antitumor properties. Studies have shown that such compounds can inhibit tumor cell proliferation and migration by inducing ferroptosis, a form of regulated cell death associated with oxidative stress .
  • Enzyme Inhibition: The compound has demonstrated potential as an inhibitor of key enzymes relevant in various metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .

Table 1: Summary of Biological Activities

Activity Description Reference
AntitumorInhibits tumor cell proliferation and migration; induces ferroptosis.
Enzyme InhibitionPotential inhibitor of AChE; affects metabolic pathways.
AntibacterialExhibits moderate antibacterial activity against certain strains like Salmonella typhi.
Receptor BindingInteracts with various receptors affecting cellular signaling pathways.

Research Applications

This compound is utilized in several research domains:

  • Pharmaceutical Development: As an intermediate in synthesizing more complex pharmaceutical agents.
  • Biological Studies: Investigating mechanisms of enzyme inhibition and receptor interactions.
  • Anticancer Research: Exploring its potential as a candidate for new antitumor therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 4-(aminomethyl)piperidine with methyl 2-(chlorosulfonyl)acetate in an aprotic solvent (e.g., dichloromethane) under nitrogen, using a base like triethylamine to neutralize HCl byproducts .
  • Step 2 : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate:methanol).
  • Step 3 : Convert the free base to the hydrochloride salt using HCl gas in anhydrous diethyl ether .
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) and confirm purity (>98%) by HPLC (C18 column, ammonium acetate buffer pH 6.5, methanol mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Methods :

  • NMR : ¹H NMR (D₂O) should show piperidine protons (δ 1.5–3.0 ppm), sulfonyl methylene (δ 3.8 ppm), and ester methyl (δ 3.6 ppm). ¹³C NMR confirms the sulfonamide (C=O at ~170 ppm) .
  • HPLC : Use a mobile phase of 65:35 methanol:buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate/L, pH 4.6) for retention time consistency .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 295.1 (free base) and [M+Cl]⁻ at m/z 329.0 (hydrochloride) .

Q. How should stability studies be designed to assess hydrolytic degradation of the ester and sulfonamide groups?

  • Protocol :

  • Conditions : Incubate the compound in buffers (pH 1–9) at 40°C for 14 days. Monitor degradation via HPLC .
  • Findings : Ester hydrolysis is likely under alkaline conditions (pH >8), while the sulfonamide group remains stable. Store at 2–8°C in desiccated, amber vials to prevent moisture absorption .

Advanced Research Questions

Q. What biological targets are plausible for this compound, and how can its mechanism of action be elucidated?

  • Approach :

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) to screen against G protein-coupled receptors (GPCRs) or enzymes with piperidine-binding pockets, such as monoamine oxidases .
  • In Vitro Assays : Test inhibitory activity against MAO-A/MAO-B using fluorometric assays (kynuramine substrate) .
  • Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assay, comparing to Mannich base derivatives with known activity .

Q. How can structure-activity relationship (SAR) studies optimize the piperidine and sulfonamide moieties for enhanced efficacy?

  • Strategies :

  • Modifications : Introduce substituents to the aminomethyl group (e.g., alkylation, acylation) or replace the ester with amides to alter lipophilicity .
  • Evaluation : Test derivatives in receptor-binding assays (e.g., radioligand displacement for serotonin receptors) and measure logP values (shake-flask method) .
  • Computational Tools : Perform QSAR modeling using descriptors like polar surface area and H-bond donors .

Q. What precautions are critical when handling intermediates during scale-up synthesis?

  • Best Practices :

  • Reactive Intermediates : Use cold (−20°C) conditions for sulfonylation to prevent side reactions. Quench excess chlorosulfonyl reagents with ice-cold sodium bicarbonate .
  • Safety : Conduct reactions in a fume hood with PPE (nitrile gloves, goggles) due to HCl gas release during salt formation .

Q. How can contradictory data on biological activity from different sources be resolved?

  • Resolution Framework :

  • Reproducibility : Replicate assays using standardized protocols (e.g., ATP-based viability assays vs. resazurin) .
  • Batch Analysis : Compare HPLC purity (>98% vs. <95%) and salt stoichiometry (via elemental analysis) across studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride
Reactant of Route 2
Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride

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